6-Bromo-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine
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Overview
Description
6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, a morpholino group, and a nitrophenyl group, making it a unique and potentially valuable molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 4-nitroaniline.
Formation of Quinazoline Core: The quinazoline core is formed by reacting 2-aminobenzonitrile with formamide under high-temperature conditions.
Bromination: The quinazoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Morpholino Substitution: The brominated quinazoline is reacted with morpholine to introduce the morpholino group.
Final Coupling: The final step involves coupling the morpholino-substituted quinazoline with 4-nitroaniline under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-pyridyl)quinazolin-4-one: Another quinazoline derivative with a pyridyl group instead of a morpholino group.
2-Aryl-4-chloroquinazoline: Features a chloro group and aryl substitution, showing different biological activities.
Uniqueness
6-Bromo-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
75426-59-4 |
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Molecular Formula |
C18H16BrN5O3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
6-bromo-2-morpholin-4-yl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H16BrN5O3/c19-12-1-6-16-15(11-12)17(20-13-2-4-14(5-3-13)24(25)26)22-18(21-16)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22) |
InChI Key |
QJQSOFKLEXFXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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